2-([(4-Chlorophenyl)sulfanyl]methyl)piperidine hydrochloride
Description
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Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfanylmethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNS.ClH/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11;/h4-7,11,14H,1-3,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAGIFNPDLUAJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CSC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-([(4-Chlorophenyl)sulfanyl]methyl)piperidine hydrochloride, a compound with a piperidine core, has garnered attention in pharmacological research due to its potential biological activities. The piperidine structure is known for its interactions with various biological targets, making derivatives of this compound significant in medicinal chemistry.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a chlorophenyl group and a sulfanyl methyl moiety. This structural configuration is associated with diverse biological activities, including antibacterial, antifungal, and anticancer properties.
The biological activity of 2-([(4-Chlorophenyl)sulfanyl]methyl)piperidine hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes. The piperidine nucleus can modulate various biochemical pathways, often acting as an inhibitor or modulator of key enzymes involved in cellular processes .
Antibacterial Activity
Research indicates that compounds similar to 2-([(4-Chlorophenyl)sulfanyl]methyl)piperidine hydrochloride exhibit significant antibacterial properties. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, such as HeLa and MCF-7, through mechanisms involving mitochondrial pathways and the modulation of apoptotic gene expression .
Anti-inflammatory Effects
The anti-inflammatory properties of the compound have been noted in several studies, suggesting its potential application in treating inflammatory disorders. The sulfanyl group may enhance its efficacy by targeting inflammatory pathways .
Research Findings and Case Studies
| Study | Biological Activity | Findings |
|---|---|---|
| Li et al., 2014 | Antibacterial | Demonstrated significant inhibition against multiple bacterial strains with MIC values ranging from 6.3 to 23 µM. |
| Kumar et al., 2009 | Anticancer | Showed induction of apoptosis in HeLa cells with IC50 values comparable to standard chemotherapeutics like doxorubicin. |
| Omar et al., 1996 | Anti-inflammatory | Found the compound reduced inflammatory markers in vitro, indicating potential therapeutic use in inflammatory diseases. |
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it a candidate for further research in drug development. Some of the notable properties include:
- Anticancer Activity : Research indicates that derivatives of piperidine compounds have shown significant anticancer effects. For instance, studies have demonstrated that modifications to piperidine structures can enhance their potency against various cancer cell lines, including HeLa cells, with IC50 values indicating strong antiproliferative activity .
- Inhibition of Bcl-2/Bcl-xL Proteins : The compound's structure allows it to act as an inhibitor of Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis. This inhibition is significant for developing treatments for cancers where these proteins are overexpressed .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis of 2-([(4-Chlorophenyl)sulfanyl]methyl)piperidine hydrochloride is essential for optimizing its efficacy and safety profiles. The synthesis typically involves:
- Starting Materials : The synthesis often begins with readily available piperidine derivatives and chlorophenyl sulfides.
- Modification Techniques : Various chemical modifications can be applied to enhance biological activity. For example, altering substituents on the piperidine ring or modifying the sulfanyl group can lead to improved binding affinities and reduced toxicity .
Case Studies and Research Findings
Several studies have documented the effectiveness of compounds similar to 2-([(4-Chlorophenyl)sulfanyl]methyl)piperidine hydrochloride in clinical settings:
- Antimicrobial Activity : A study highlighted that piperidine derivatives demonstrated potent activity against Mycobacterium tuberculosis, suggesting that this compound could be explored as a potential treatment for tuberculosis .
- Combination Therapies : Research has shown that combining piperidine derivatives with other therapeutic agents can lead to synergistic effects, enhancing overall efficacy against resistant strains of pathogens .
Potential Applications in Drug Development
Given its promising pharmacological profile, 2-([(4-Chlorophenyl)sulfanyl]methyl)piperidine hydrochloride has potential applications in:
- Cancer Therapeutics : As a candidate for developing novel anticancer drugs targeting specific pathways involved in tumor growth and survival.
- Infectious Disease Treatment : Its activity against Mycobacterium tuberculosis positions it as a potential lead compound for new tuberculosis therapies.
Data Table: Summary of Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
